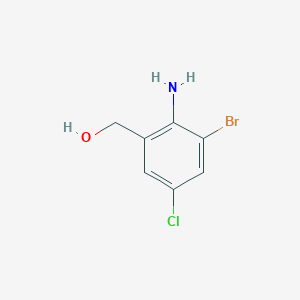![molecular formula C11H11F6NO B11732386 (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl-substituted benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Trifluoromethane: A simple compound with a trifluoromethyl group.
1,1,1-trifluoroethane: Another compound with a trifluoromethyl group, used in various applications.
Hexafluoroacetone: Contains two trifluoromethyl groups and is used in different chemical processes.
Uniqueness: (3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for diverse chemical reactions and applications. The trifluoromethyl groups enhance its chemical stability and biological activity, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C11H11F6NO |
|---|---|
Peso molecular |
287.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)6-2-1-3-7(11(15,16)17)9(6)8(18)4-5-19/h1-3,8,19H,4-5,18H2/t8-/m1/s1 |
Clave InChI |
YRVCPFPXZLZQQQ-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)C(F)(F)F)[C@@H](CCO)N)C(F)(F)F |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)C(CCO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732326.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)




![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732404.png)

